1-Bromoheptane-7,7,7-D3
Overview
Description
1-Bromoheptane-7,7,7-D3 is an isotopically labeled version of 1-bromoheptane, where the terminal carbon atom is substituted with deuterium atoms. This compound is primarily used in scientific research for tracing and mechanistic studies due to the presence of deuterium, which is a stable isotope of hydrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromoheptane-7,7,7-D3 can be synthesized through the bromination of heptane-7,7,7-D3. The process typically involves the following steps:
Deuteration of Heptane: Heptane is subjected to deuterium exchange reactions to replace the hydrogen atoms at the terminal carbon with deuterium.
Bromination: The deuterated heptane is then reacted with bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or under UV light to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Deuteration: Utilizing deuterium gas (D2) and a suitable catalyst to achieve high levels of deuterium incorporation.
Controlled Bromination: Ensuring precise reaction conditions to maximize yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Bromoheptane-7,7,7-D3 undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as hydroxide ions (OH-), cyanide ions (CN-), and amines (NH2-) to form corresponding substituted products.
Elimination Reactions: Undergoes elimination reactions to form alkenes, typically in the presence of a strong base like potassium tert-butoxide (KOtBu).
Reduction: Can be reduced to heptane-7,7,7-D3 using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Elimination Reactions: Conducted at elevated temperatures with strong bases.
Reduction: Performed under anhydrous conditions to prevent hydrolysis of the reducing agent.
Major Products:
Nucleophilic Substitution: Produces various substituted heptane derivatives.
Elimination Reactions: Forms heptenes.
Reduction: Yields heptane-7,7,7-D3.
Scientific Research Applications
1-Bromoheptane-7,7,7-D3 is widely used in scientific research due to its isotopic labeling. Applications include:
Tracer Studies: Used in metabolic and pharmacokinetic studies to trace the pathway of heptane derivatives in biological systems.
Mechanistic Studies: Helps in understanding reaction mechanisms by tracking the movement of deuterium atoms.
NMR Spectroscopy: Deuterium labeling aids in simplifying NMR spectra and enhancing signal resolution.
Isotope Effects: Studying kinetic isotope effects in chemical reactions.
Mechanism of Action
The mechanism of action of 1-Bromoheptane-7,7,7-D3 involves its participation in nucleophilic substitution and elimination reactions. The presence of deuterium atoms can influence reaction rates and pathways due to the kinetic isotope effect. In biological systems, it acts as a tracer, allowing researchers to monitor metabolic processes and pathways.
Comparison with Similar Compounds
1-Bromoheptane: The non-deuterated version of the compound.
1-Bromoheptane-5,5,6,6,7,7,7-D7: Another isotopically labeled variant with more deuterium atoms.
1-Bromoheptane-6,6,7,7,7-D5: A partially deuterated version.
Uniqueness: 1-Bromoheptane-7,7,7-D3 is unique due to its specific deuterium labeling at the terminal carbon, making it particularly useful for studies requiring precise isotopic tracing and kinetic isotope effect analysis.
Properties
IUPAC Name |
7-bromo-1,1,1-trideuterioheptane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15Br/c1-2-3-4-5-6-7-8/h2-7H2,1H3/i1D3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSXKDWGTSHCFPP-FIBGUPNXSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CCCCCCBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Br | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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